2-Methoxy-3-methyl-5-phenylpyridine (CAS 1214323-48-4): A Privileged Scaffold for Advanced Drug Discovery
2-Methoxy-3-methyl-5-phenylpyridine (CAS 1214323-48-4): A Privileged Scaffold for Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic decoration of heteroaromatic rings is paramount for optimizing both pharmacodynamics (PD) and pharmacokinetics (PK). 2-Methoxy-3-methyl-5-phenylpyridine (CAS 1214323-48-4) has emerged as a highly specialized, privileged building block [1]. By integrating a hydrogen-bond accepting methoxy group, a conformationally restrictive methyl group, and a lipophilic phenyl vector on a single pyridine core, this scaffold provides researchers with a versatile starting point for developing kinase inhibitors, nuclear receptor modulators, and advanced materials.
This technical whitepaper details the structural rationale, physicochemical profiling, and validated synthetic methodologies for utilizing CAS 1214323-48-4 in drug discovery and process chemistry [2].
Structural Rationale & Physicochemical Profiling
The specific substitution pattern of 2-methoxy-3-methyl-5-phenylpyridine is not arbitrary; it is a meticulously designed motif aimed at overcoming common liabilities in drug development.
Causality Behind the Structural Design:
-
The 2-Methoxy Group: The electron-donating methoxy group significantly modulates the electron density of the pyridine ring. By lowering the pKa of the pyridine nitrogen, it reduces the basicity of the molecule, which is a proven strategy to mitigate hERG channel inhibition (cardiotoxicity). Furthermore, it acts as a synthetic mask for a pyridone moiety, protecting the core during upstream cross-coupling reactions.
-
The 3-Methyl Group: Positioned adjacent to the methoxy group, the methyl substituent introduces critical steric hindrance. This steric bulk restricts the free rotation of the methoxy group, locking it into an orthogonal conformation that can optimally engage with specific binding pockets. It also blocks the C3 position from metabolic oxidation (e.g., by Cytochrome P450 enzymes).
-
The 5-Phenyl Group: This ring provides a robust hydrophobic vector for
stacking interactions within deep lipophilic target pockets, serving as a bioisostere for traditional biphenyl systems.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the scaffold, critical for Lipinski's Rule of 5 evaluations.
| Property | Value | Implication for Drug Design |
| Chemical Name | 2-Methoxy-3-methyl-5-phenylpyridine | N/A |
| CAS Registry Number | 1214323-48-4 | N/A |
| Molecular Formula | C₁₃H₁₃NO | Optimal for fragment-based design |
| Molecular Weight | 199.25 g/mol | High ligand efficiency potential |
| SMILES | Cc1cc(-c2ccccc2)cnc1OC | N/A |
| Topological Polar Surface Area (TPSA) | 22.12 Ų | Excellent blood-brain barrier (BBB) penetration |
| Hydrogen Bond Donors (HBD) | 0 | Enhances lipophilicity and membrane permeability |
| Hydrogen Bond Acceptors (HBA) | 2 (N, O) | Sufficient for target engagement |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding |
Synthetic Methodology & Process Development
The synthesis of highly substituted pyridines often suffers from low yields due to protodeboronation or catalyst poisoning by the basic pyridine nitrogen. To synthesize CAS 1214323-48-4, a robust Suzuki-Miyaura cross-coupling is employed, utilizing 5-bromo-2-methoxy-3-methylpyridine and phenylboronic acid [3][4].
Causality of Experimental Choices:
-
Catalyst Selection (
): Tetrakis(triphenylphosphine)palladium(0) provides a reliable, zero-valent palladium source that effectively undergoes oxidative addition into the electron-rich C-Br bond of the pyridine ring without requiring highly specialized, expensive ligands. -
Solvent System (1,4-Dioxane/H₂O): A biphasic solvent system (typically 4:1 v/v) is critical. Dioxane ensures the complete dissolution of the organic substrates, while water is strictly required to activate the phenylboronic acid into the reactive boronate complex, facilitating the transmetalation step.
-
Base Selection (
): A mild inorganic base prevents the degradation of the methoxypyridine core while efficiently neutralizing the hydrobromic acid byproduct generated during the catalytic cycle.
Step-by-Step Experimental Protocol (Self-Validating Workflow)
-
Preparation: To an oven-dried, argon-purged Schlenk flask, add 5-bromo-2-methoxy-3-methylpyridine (1.0 equiv, 10 mmol) and phenylboronic acid (1.2 equiv, 12 mmol).
-
Catalyst & Base Addition: Add
(2.0 equiv, 20 mmol) followed by the catalyst (5 mol%, 0.5 mmol). Self-Validation Check: The mixture should appear as a heterogeneous pale-yellow powder. -
Solvent Introduction: Inject degassed 1,4-Dioxane (40 mL) and deionized
(10 mL) via syringe. -
Reaction Execution: Heat the biphasic mixture to 90 °C under continuous stirring for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). Self-Validation Check: The disappearance of the starting material (
) and the appearance of a new UV-active spot ( ) indicate successful conversion. The solution will darken as Pd black forms. -
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove precipitated palladium black, washing the filter cake with Ethyl Acetate (3 x 20 mL).
-
Extraction & Drying: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NaCl (brine, 30 mL), separate, and dry over anhydrous
. -
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc) to yield 2-Methoxy-3-methyl-5-phenylpyridine as a colorless to pale-yellow oil/solid.
Workflow Visualization & Downstream Applications
Once synthesized, CAS 1214323-48-4 serves as a branching node for diverse medicinal chemistry applications. The most prominent downstream application is the O-demethylation of the methoxy group to reveal a pyridone scaffold. Pyridones are highly sought after as they act as dual hydrogen-bond donor/acceptor motifs, frequently utilized in the design of ATP-competitive kinase inhibitors.
Figure 1: Synthetic workflow and downstream functionalization of CAS 1214323-48-4.
Safety & Handling Protocols (EHS)
As with all specialized pharmaceutical intermediates, strict Environmental, Health, and Safety (EHS) protocols must be observed:
-
Handling: The compound may cause skin and eye irritation. All manipulations, especially the handling of the palladium catalyst and boron reagents, must be conducted inside a certified chemical fume hood.
-
Toxicity: While specific in vivo toxicity data for CAS 1214323-48-4 is limited, pyridine derivatives are generally considered harmful if swallowed, inhaled, or absorbed through the skin.
-
Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent slow oxidation or degradation of the methoxy group.
References
-
EOS Med Chem. (2025). Novel Building Blocks for Drug Discovery: Pyridine Derivatives and Process Development. Retrieved from[Link]
-
Szostak, M., et al. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts. Organic Letters, 25, 2975-2980. Retrieved from[Link]
-
Buchwald, S. L., et al. (2000). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry. Retrieved from [Link]
